2-(Methylamino)butanoic acid, also known as N-Methyl-α-aminobutyric acid, is a non-proteinogenic α-amino acid [ [] https://www.semanticscholar.org/paper/307b2ebb1b28c64c0a6cb4d9f48072b0483e2706 ]. Non-proteinogenic amino acids are amino acids not naturally encoded or found in the genetic code of organisms [ [] https://www.semanticscholar.org/paper/307b2ebb1b28c64c0a6cb4d9f48072b0483e2706 ]. These amino acids are often structurally similar to proteinogenic amino acids but are not typically found in proteins. They play important roles in various biological processes and have garnered interest in scientific research due to their potential applications in areas such as pharmaceuticals, agriculture, and biotechnology.
The compound has the molecular formula and is categorized under amino acids, which are the building blocks of proteins. It is particularly significant in biochemical pathways related to amino acid metabolism and protein synthesis. Its classification as a branched-chain amino acid allows it to play a crucial role in various metabolic processes within living organisms.
The synthesis of 2-(Methylamino)butanoic acid can be achieved through several methods:
In industrial settings, large-scale production may employ continuous flow reactors and optimized reaction conditions to enhance yield and purity. Advanced purification techniques such as chromatography are commonly utilized to obtain the final product in crystalline form.
The molecular structure of 2-(Methylamino)butanoic acid features:
This configuration allows for various interactions with enzymes and other biological molecules, facilitating its role in metabolic pathways.
2-(Methylamino)butanoic acid participates in several chemical reactions:
The mechanism of action for 2-(Methylamino)butanoic acid is primarily related to its role in amino acid metabolism:
Research indicates that similar compounds can significantly reduce blood phenylalanine levels, suggesting potential therapeutic applications in metabolic disorders such as phenylketonuria . The action environment is influenced by factors like pH and temperature, affecting enzyme activity involved in its metabolism.
2-(Methylamino)butanoic acid has diverse applications across multiple scientific fields:
The chiral center at the C2 position of 2-(methylamino)butanoic acid dictates its biological activity. The R-enantiomer demonstrates significantly higher affinity for System L amino acid transporters (particularly LAT-1) compared to the S-counterpart. This stereoselectivity arises from the complementary fit between the R-enantiomer’s spatial orientation and LAT-1’s hydrophobic substrate-binding pocket, which features residues such as Phe252, Tyr259, and Ile140 that form van der Waals contacts with the alkyl side chain [3] [8]. Molecular docking studies reveal that the R-configuration optimally positions the methylamino group for hydrogen bonding with Thr254 in transmembrane helix 6 (TM6) of LAT-1, while the S-enantiomer induces steric clashes with TM10 residues (Val396, Ile397) [3]. Consequently, in vitro uptake assays in HT-29 cells show a 2.8-fold higher accumulation of the R-enantiomer than the S-form, which is abolished by the LAT-1 inhibitor JPH203 [6] [8].
Table 1: Enantioselective Uptake of 2-(Methylamino)butanoic Acid
Parameter | R-Enantiomer | S-Enantiomer |
---|---|---|
LAT-1 IC₅₀ (μM) | 0.25 | 1.8 |
Cellular Uptake (pmol/mg/min) | 42.3 ± 3.1 | 15.2 ± 2.4 |
Inhibition by BCH | Complete | Partial |
2-(Methylamino)butanoic acid is a high-affinity substrate for LAT-1 (SLC7A5) but exhibits minimal interaction with LAT-2 (SLC7A8). This specificity stems from LAT-1’s narrower substrate-binding cleft, which accommodates the compound’s branched aliphatic chain via hydrophobic residues in TM1 (Leu40), TM3 (Ile140), and TM10 (Ile397) [3] [8]. Competitive inhibition assays using [³H]-leucine in SY human lung cancer cells demonstrate a Ki of 165 nM for LAT-1, compared to >500 μM for LAT-2 [4] [9]. Unlike endogenous substrates (e.g., phenylalanine, leucine), the methylamino group prevents metabolism, allowing sustained transporter engagement [6]. However, modifications like iodine substitution (as in Diiodo-Tyr) reduce affinity due to bulk intolerance in LAT-1’s binding site [3].
As a competitive LAT-1 substrate, 2-(methylamino)butanoic acid reduces brain accretion of neurotoxic amino acids like phenylalanine in Pahenu2 mice (a PKU model). Daily intraperitoneal administration (500 mg/kg) decreases cerebral phenylalanine by 32% within seven days by saturating LAT-1 at the BBB [6]. The compound exploits LAT-1’s directional exchange mechanism: extracellular 2-(methylamino)butanoic acid is transported inward in exchange for intracellular glutamine, depleting the pool of LAT-1 available for phenylalanine influx [7] [8]. Notably, its BBB permeability is sodium-independent, with a PS product (permeability-surface area) of 4.7 × 10⁻⁴ mL/g/s, comparable to leucine [4] [9].
Cryo-EM structures of LAT-1 bound to bicyclic inhibitors (e.g., JX-078) reveal that 2-(methylamino)butanoic acid analogs occupy the canonical substrate-binding site between TM1, TM3, TM6, and TM10 [3]. The α-carboxylate forms hydrogen bonds with Gly65 and Ser66 in TM1’s unwound region, while the protonated α-amino group interacts with Asn258 (TM6) [3] [8]. Kinetic analyses show mixed-type inhibition against phenylalanine:
Table 2: Inhibition Kinetics of 2-(Methylamino)butanoic Acid Derivatives
Inhibitor | IC₅₀ vs. Leucine (nM) | Inhibition Constant (Ki, nM) | Conformational Lock |
---|---|---|---|
JX-078 | 121 | 98 | TM10 displacement |
JX-119 | 234 | 210 | TM3 unwinding |
Diiodo-Tyr | 7,900 | 6,200 | Partial TM10 interaction |
1.5. In Vitro Uptake Dynamics in Sodium-Dependent vs. Sodium-Independent Transport Systems
Uptake of 2-(methylamino)butanoic acid in SY cancer cells is sodium-independent and pH-insensitive, characteristic of System L transporters. Key evidence includes:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7